molecular formula C12H15NO2 B1629260 Mdmat CAS No. 34620-52-5

Mdmat

Katalognummer: B1629260
CAS-Nummer: 34620-52-5
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: MTRLJTZQUZHTJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mdmat is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

MDMA-Assisted Therapy for PTSD

Numerous studies have demonstrated the efficacy of MDMA-assisted therapy (MDMA-AT) in treating PTSD. A landmark phase 3 clinical trial published in Nature assessed the effects of MDMA-AT on individuals with moderate to severe PTSD. The study involved 104 participants who were randomized to receive either MDMA-AT or placebo therapy.

Key Findings:

  • Reduction in PTSD Symptoms: Participants receiving MDMA-AT showed a significant reduction in PTSD symptoms as measured by the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5). The least squares mean change in CAPS-5 score was -23.7 for the MDMA group compared to -14.8 for the placebo group (p < 0.001) .
  • Functional Improvement: The Sheehan Disability Scale (SDS) indicated that functional impairment decreased more significantly in the MDMA group (-3.3 vs. -2.1; p = 0.03) .
  • Long-term Efficacy: At 18 weeks post-treatment, 71.2% of participants in the MDMA group no longer met the criteria for PTSD, compared to 47.6% in the placebo group .

MDMA's Effects on Depression

MDMA has also been investigated for its potential antidepressant effects. A study highlighted that participants receiving MDMA during therapy sessions experienced significant reductions in depression symptoms, as measured by the Beck Depression Inventory II (BDI-II). The mean change for the MDMA group was -19.7 compared to -10.8 for the placebo group (p = 0.0026) .

Case Study 1: Efficacy in Diverse Populations

A notable aspect of recent research is its focus on ethnoracial diversity among participants. In one study, approximately half of the participants identified as ethnically or racially diverse, which underscores the broad applicability of MDMA-AT across different demographic groups . This diversity is crucial as it enhances the generalizability of findings and ensures that treatment efficacy is not limited to specific populations.

Case Study 2: Treatment Resistance

Another significant finding is that MDMA-assisted therapy was effective even among participants with treatment-resistant conditions, such as those with comorbidities like major depression or a history of substance use disorders . This suggests that MDMA may offer new hope for individuals who have not responded to traditional therapies.

Data Tables

Study Participants PTSD Reduction (CAPS-5) Functional Improvement (SDS) Ethnoracial Diversity
Phase 3 Trial (2023)104-23.7 vs -14.8-3.3 vs -2.1~50%
Phase 2 Study (2021)90-24.4 vs -13.9Not specifiedNot specified

Analyse Chemischer Reaktionen

Synthetic Routes to MDMA

MDMA is synthesized via multiple pathways, primarily starting from safrole (10 ) or piperonal (13 ). Key methods include:

From Safrole

  • Hydrobromination : Safrole undergoes hydrobromination to form intermediate 11 , followed by methylamine displacement to yield MDMA .

  • Wacker Oxidation : Safrole is oxidized to ketone 12 , which undergoes reductive amination with methylamine and NaBH3CN to produce MDMA .

From Piperonal

  • Henry Reaction : Piperonal reacts with nitroethane to form a nitrostyrene intermediate. Partial reduction (e.g., LiAlH4) yields ketone 12 , which is converted to MDMA via reductive amination .

Starting MaterialKey IntermediateReaction ConditionsFinal ProductYield
Safrole (10 )Bromide 11 HBr, CH2Cl2, 0°CMDMA60–70%
Piperonal (13 )NitrostyreneNitroethane, ΔMDMA50–65%

Chiral Auxiliary Strategies

  • Nichols’ Method : Reductive amination of ketone 12 with (S)-α-methylbenzylamine (15 ) under Raney nickel catalysis yields (S,S)-MDMA .

  • Ellman’s Sulfonamide : Uses a sulfonamide auxiliary for enantioselective synthesis (ee > 90%) .

MethodCatalystEnantiomeric Excess (ee)
Nichols’ Reductive AminationRaney Nickel85–90%
Aziridine Ring-OpeningCuI, Grignard>95%

Metabolic Reactions and Stereochemical Analysis

MDMA undergoes hepatic metabolism to form active metabolites:

  • Demethylenation : MDMA → 3,4-methylenedioxyamphetamine (MDA, 14 ) .

  • Hydroxylation : MDA → 4-hydroxy-3-methoxymethamphetamine (HMMA) and 4-hydroxy-3-methoxyamphetamine (HMA) .

Derivatization for GC/MS Analysis

  • Step 1 : Amine derivatization with (R)-MTPCl ((R)-α-methoxy-α-trifluoromethylphenylacetyl chloride) ensures enantiomer resolution .

  • Step 2 : Phenol silylation with hexamethyldisilazane (HMDS) enhances volatility .

MetaboliteDerivatization ReagentDetection Limit (ng/mL)
MDMA(R)-MTPCl5.0
HMMAHMDS2.5

Competitive Reaction Pathways

Computational studies reveal side reactions during synthesis:

  • Dimerization : Pyridinium ylide (I ) dimerizes to form IIIa (ΔG‡ = 3.1 kcal/mol) .

  • Deprotonation : Acetylene substrates undergo difluoromethylation instead of cycloaddition (e.g., 50 vs. 49 ) .

PathwayEnergy Barrier (ΔG‡)Major Product
Cycloaddition (TSII)10.2 kcal/mol 49
Dimerization (TSIIIa)3.1 kcal/mol IIIa

Pharmacological Relevance of Reaction Byproducts

  • MDA (14 ) : A neurotoxic metabolite with higher DA release (24.8 ± 3.5 nM) than MDMA .

  • HMMA : A non-neurotoxic metabolite excreted in urine (t1/2 = 8–12 hr) .

Eigenschaften

CAS-Nummer

34620-52-5

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

N-methyl-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine

InChI

InChI=1S/C12H15NO2/c1-13-10-3-2-8-5-11-12(15-7-14-11)6-9(8)4-10/h5-6,10,13H,2-4,7H2,1H3

InChI-Schlüssel

MTRLJTZQUZHTJI-UHFFFAOYSA-N

SMILES

CNC1CCC2=CC3=C(C=C2C1)OCO3

Kanonische SMILES

CNC1CCC2=CC3=C(C=C2C1)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.